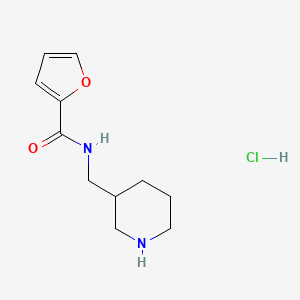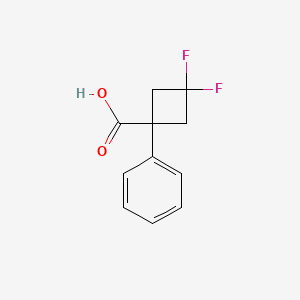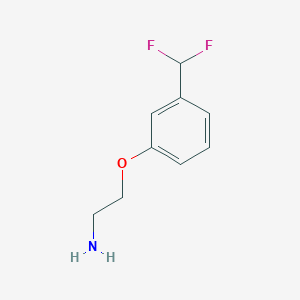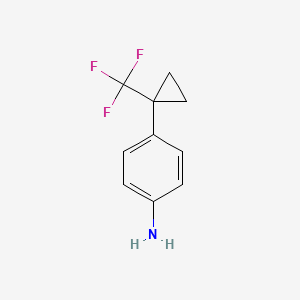
4-(1-(Trifluoromethyl)cyclopropyl)aniline
Descripción general
Descripción
4-(1-(Trifluoromethyl)cyclopropyl)aniline is a chemical compound with the molecular formula C10H10F3N . It is also known as TFP and is a cyclopropyl-containing aniline. This compound has gained attention in the scientific community due to its unique properties and potential applications.
Synthesis Analysis
This compound has been utilized in various synthesis processes. One study demonstrates its use in the preparation of isoxazoles and 1,3,5-triazines. Another research highlights the acid-catalyzed cyclization-condensation involving anilines, including this compound, to produce quinolinones and quinolines.Molecular Structure Analysis
The molecular weight of this compound is 201.19 g/mol . The InChI Key is DUADHNUIXCGJCP-UHFFFAOYSA-N .Chemical Reactions Analysis
This compound plays a role in specific chemical reactions. It contributes to the formation of N-cyclopropyl derivatives in the N-cyclopropylation of anilines. Furthermore, it’s involved in the trifluoromethylation of anilines under visible light, leading to the production of valuable fluorine-containing molecules.Physical And Chemical Properties Analysis
The density of this compound is 1.3±0.1 g/cm³, and its boiling point is 242.3±40.0 °C at 760 mmHg . The vapour pressure is 0.0±0.5 mmHg at 25°C, and the enthalpy of vaporization is 47.9±3.0 kJ/mol . The flash point is 104.3±20.1 °C .Aplicaciones Científicas De Investigación
Synthesis of Novel Compounds
4-(1-(Trifluoromethyl)cyclopropyl)aniline has been utilized in various synthesis processes. One study demonstrates its use in the preparation of isoxazoles and 1,3,5-triazines, providing novel pathways for the synthesis of these compounds (Strekowski et al., 1995). Another research highlights the acid-catalyzed cyclization-condensation involving anilines, including this compound, to produce quinolinones and quinolines, essential in the development of various chemical compounds (Marull & Schlosser, 2003).
Chemical Reactions and Modifications
This compound is also a key component in specific chemical reactions. It plays a role in the N-cyclopropylation of anilines, contributing to the formation of N-cyclopropyl derivatives (Bénard, Neuville, & Zhu, 2010). Furthermore, it's involved in the trifluoromethylation of anilines under visible light, leading to the production of valuable fluorine-containing molecules (Xie et al., 2014).
Vibrational Analysis and Spectroscopy
Studies have also explored the vibrational analysis of related compounds, such as 4-chloro-3-(trifluoromethyl)aniline, which can provide insights into the electronic structure and properties of this compound (Revathi et al., 2017). This analysis aids in understanding the molecular dynamics and potential applications of such compounds in materials science.
Novel Applications in Material Science
Furthermore, this compound derivatives have been used in the development of dendrimers and liquid crystals, contributing to the advancement in materials science and offering potential applications in various fields, including electronics and photonics (Morar et al., 2018).
Safety and Hazards
4-(1-(Trifluoromethyl)cyclopropyl)aniline is classified as Acute toxicity, Oral (Category 3), H301 Serious eye damage (Category 1), H318 Short-term (acute) aquatic hazard (Category 1), H400 Long-term (chronic) aquatic hazard (Category 1), H410 . It is toxic if swallowed and causes serious eye damage . It is also very toxic to aquatic life with long-lasting effects .
Propiedades
IUPAC Name |
4-[1-(trifluoromethyl)cyclopropyl]aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10F3N/c11-10(12,13)9(5-6-9)7-1-3-8(14)4-2-7/h1-4H,5-6,14H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DUADHNUIXCGJCP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(C2=CC=C(C=C2)N)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10F3N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![Methyl 3-methylimidazo[1,5-a]pyridine-6-carboxylate](/img/structure/B1434855.png)
![Methyl 2-[(2-methoxy-2-oxoethyl)sulfanyl]-2-methylpropanoate](/img/structure/B1434856.png)


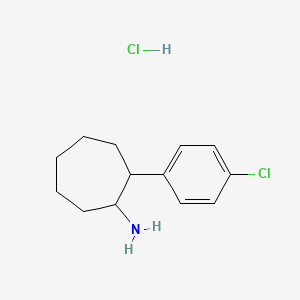
![2-Chloro-6-[(pyridin-4-yl)methyl]pyridine hydrochloride](/img/structure/B1434862.png)


